molecular formula C22H23ClN4O2S B3412491 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide CAS No. 933004-39-8

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide

Cat. No.: B3412491
CAS No.: 933004-39-8
M. Wt: 443 g/mol
InChI Key: FJZZDOKDPAKJGQ-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a chlorinated benzene sulfonamide moiety. The compound’s structure combines a heterocyclic pyridazine scaffold with a sulfonamide pharmacophore, a design commonly employed in medicinal chemistry for targeting enzymes like carbonic anhydrases or kinases. Key structural features include:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions.
  • Azepane substituent: A seven-membered saturated ring (azepane) at the pyridazine’s 6-position, contributing to lipophilicity and conformational flexibility.
  • 2-Chlorobenzene sulfonamide: The sulfonamide group at the benzene ring’s 1-position, with a chlorine atom at the 2-position, influencing electronic and steric properties.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c23-19-10-3-4-11-21(19)30(28,29)26-18-9-7-8-17(16-18)20-12-13-22(25-24-20)27-14-5-1-2-6-15-27/h3-4,7-13,16,26H,1-2,5-6,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZDOKDPAKJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors to form the pyridazine ring.

    Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring via a coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine and azepane rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs from the Sulfonamide Family

Nine analogs of the target compound were identified in screening libraries, differing primarily in the substituents on the benzene sulfonamide moiety (). Below is a comparative analysis:

Table 1: Key Physicochemical Properties of Sulfonamide Analogs
Compound Name (X-substituent) Molecular Formula Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
2-Chloro (target compound) C22H22ClN4O2S 442.95* ~5.6† 1 6
4-Chloro () C22H23ClN4O2S 442.97 5.6263 1 6
4-Methyl C23H26N4O2S 422.54 ~5.0‡ 1 6
2-Methoxy-4,5-dimethyl C25H30N4O3S 466.60 ~4.8‡ 1 7
3-Trifluoromethyl C23H22F3N4O2S 496.50 ~6.0‡ 1 7

*Estimated based on para-chloro analog ().
†Predicted using para-chloro analog’s logP ().
‡Inferred from substituent contributions (e.g., trifluoromethyl increases logP).

Key Observations :

  • The trifluoromethyl analog has the highest logP (~6.0), while methoxy/methyl groups reduce logP.
  • Hydrogen Bonding: All analogs retain one hydrogen bond donor (sulfonamide NH), but acceptors vary slightly (e.g., methoxy adds an extra acceptor).

Comparison with Para-Chloro Isomer ()

The para-chloro isomer (4-chloro) shares the same molecular formula as the target compound but differs in chlorine positioning:

  • Crystallography: Hydrogen-bonding patterns (e.g., sulfonamide NH as donor) may differ due to steric constraints in the ortho-chloro compound. Graph-set analysis () could elucidate these differences.
  • Solubility : The para-chloro analog has a logSw (aqueous solubility) of -6.1656, suggesting poor solubility. The ortho-chloro variant may exhibit even lower solubility due to increased hydrophobicity.

Broader Context: Sulfonamide Derivatives in Drug Discovery

Sulfonamides are well-studied enzyme inhibitors. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () demonstrates a complex pharmacophore with fluorinated aromatic systems, achieving a molecular weight of 616.9 and melting point of 211–214°C. This highlights the diversity of sulfonamide applications but underscores the uniqueness of the target compound’s pyridazine-azepane scaffold.

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyridazin moiety : A six-membered aromatic ring that contributes to the compound's pharmacological properties.
  • Azepane ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
  • Chlorobenzene sulfonamide : This functional group is known for its role in various therapeutic applications, particularly as antibacterial agents.

Molecular Formula

The molecular formula of this compound is C18H20ClN3O2SC_{18}H_{20}ClN_{3}O_{2}S.

The biological activity of this compound primarily involves modulation of specific signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of the hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression . This modulation can lead to decreased tumor growth and improved therapeutic outcomes in cancer models.

Cytotoxicity and Efficacy in Cancer Models

In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds targeting the hedgehog pathway have shown promise in reducing cell viability in glioblastoma and other malignancies . The specific cytotoxic effects of this compound require further investigation to establish dose-response relationships and mechanisms.

Study 1: Hedgehog Pathway Inhibition

A study investigating the inhibition of the hedgehog signaling pathway by related compounds found that certain structural modifications led to enhanced inhibitory activity. These findings suggest that this compound could be further developed as a therapeutic agent targeting this pathway .

Study 2: Antimicrobial Activity Assessment

In a comparative study assessing various sulfonamide derivatives, researchers found that modifications to the azepane moiety significantly impacted antimicrobial efficacy. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide

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